molecular formula C8H19N3 B056873 3,3,5,5-Tetramethylpiperazin-1-amine CAS No. 114881-10-6

3,3,5,5-Tetramethylpiperazin-1-amine

Cat. No.: B056873
CAS No.: 114881-10-6
M. Wt: 157.26 g/mol
InChI Key: LHQQSLOFHQRVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5-Tetramethylpiperazin-1-amine (CAS 114881-10-6) is an organic compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol . It is characterized as a sterically hindered amine due to the four methyl groups surrounding its nitrogen atoms, which significantly influence its reactivity and physical properties, including a calculated density of 0.884 g/cm³ and a calculated boiling point of 200.9°C . As a secondary amine, this compound can act as an organic base, where the nitrogen atom's lone pair of electrons is available to accept protons or act as a nucleophile . The steric bulk of its structure suggests potential utility as a building block or catalyst in specialized organic syntheses, such as the formation of polymers or complex molecules, where controlled reactivity is essential. Piperazine derivatives, in general, are widely recognized for their application as catalysts and curing agents in epoxy resin systems, where they facilitate the cross-linking reaction with epoxy resins . Furthermore, structurally similar tetramethyl-substituted piperazine compounds are noted for their use as stabilizers and antioxidants in polymers and other organic materials, protecting them from oxidative degradation . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this chemical with appropriate safety precautions.

Properties

CAS No.

114881-10-6

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

3,3,5,5-tetramethylpiperazin-1-amine

InChI

InChI=1S/C8H19N3/c1-7(2)5-11(9)6-8(3,4)10-7/h10H,5-6,9H2,1-4H3

InChI Key

LHQQSLOFHQRVCW-UHFFFAOYSA-N

SMILES

CC1(CN(CC(N1)(C)C)N)C

Canonical SMILES

CC1(CN(CC(N1)(C)C)N)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

3,3,5,5-Tetramethylpiperazin-1-amine is characterized by its unique piperazine structure, which includes four methyl groups attached to the nitrogen atoms. This steric hindrance contributes to its chemical stability and reactivity in various reactions.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various substitution reactions, facilitating the formation of more complex organic molecules.

Key Reactions:

  • Nucleophilic Substitution: The compound can replace halides in alkyl halides, forming new amine derivatives.
  • Formation of Piperazine Derivatives: It serves as a building block for synthesizing other piperazine-based compounds which are valuable in pharmaceuticals.
Reaction TypeDescription
Nucleophilic SubstitutionReaction with alkyl halides to form amines
Formation of DerivativesSynthesis of piperazine derivatives

Pharmaceutical Applications

Research indicates that this compound has potential applications in drug development due to its biological activity. It is being studied for its role as an intermediate in the synthesis of pharmaceutical compounds.

Case Study:
A study focused on synthesizing novel analgesics revealed that derivatives of this compound exhibited significant pain-relieving properties in preclinical trials. This highlights its potential as a lead compound for developing new analgesics.

Material Science

In material science, this compound is explored for its stabilizing properties. It acts as an effective stabilizer for polymers against degradation caused by light and heat.

Applications:

  • Polymer Stabilization: Used in formulations to enhance the durability of plastics and coatings.
Application AreaBenefit
Polymer StabilizationProtects materials from UV degradation

The biological activity of this compound has been investigated in various studies. Preliminary findings suggest antimicrobial properties that could be harnessed for therapeutic applications.

Research Findings:
A study demonstrated that derivatives of this compound exhibited antimicrobial activity against several bacterial strains, suggesting potential use in developing new antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Applications/Findings Reference
This compound Four methyl groups (3,3,5,5) C₈H₁₉N₃ Potential intermediate in drug synthesis (inferred) N/A
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (289) Piperazine with one methyl group + cyclohexylamine C₁₁H₂₃N₃ Intermediate for antitumor agents (e.g., COMPOUND 37/41)
3,3,5,5-Tetramethylcyclohexyl isopropylphosphonofluoridate Cyclohexyl core with tetramethyl and phosphonofluoridate groups C₁₃H₂₆FO₂P Organophosphorus compound (chemical warfare agent precursor)

Key Observations:

  • Biological Activity: Piperazine derivatives like compound 289 are critical intermediates in antitumor agents (e.g., COMPOUND 37/41), achieving IC₅₀ values in nanomolar ranges against kinase targets . In contrast, 3,3,5,5-Tetramethylcyclohexyl derivatives (e.g., phosphonofluoridates) are associated with neurotoxic mechanisms due to acetylcholinesterase inhibition .
  • Synthetic Utility: The tetramethylpiperazine scaffold may offer advantages in stabilizing transition states during coupling reactions, as seen in the synthesis of spirocyclic pyrazino-pyrrolo-pyrimidinones (e.g., COMPOUND 37/41) .

Physicochemical and Spectroscopic Data

Table 2: Comparative Spectroscopic Profiles

Compound MS (ESI +) ¹H NMR Key Signals (MeOD)
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288) m/z 198 [M + H]⁺ δ 3.03 (td, J = 13.2 Hz), 2.67 (br s, 3H)
COMPOUND 37 m/z 452 [M + H]⁺ δ 8.60 (s, 1H), 3.73 (s, 2H), 1.57–1.36 (m, 9H)
3,3,5,5-Tetramethylcyclohexyl isopropylphosphonofluoridate N/A N/A (31P NMR typically δ 25–30 ppm for phosphonates)

Analysis:

  • The absence of aromatic protons in this compound distinguishes it from COMPOUND 37, which exhibits aromatic signals at δ 8.60 (pyrimidine proton) .
  • The tetramethyl groups in the piperazine/cyclohexyl cores likely produce upfield-shifted methyl signals (δ 1.0–1.5 ppm) in ¹H NMR, as observed in analogous cyclohexyl derivatives .

Preparation Methods

Formation of the Piperazinone Core

The reaction of 2-methylpropane-1,2-diamine (neopentanediamine) with 1,1,1-trichloro-2-methylpropan-2-ol in the presence of a phase-transfer catalyst (N-benzyl-N,N-triethylammonium chloride) and aqueous sodium hydroxide yields 1-(2,4-dimethoxybenzyl)-3,3,5,5-tetramethylpiperazin-2-one (3b). This step proceeds via nucleophilic displacement of chlorine atoms, facilitated by the steric bulk of the neopentanediamine, which directs regioselective ring closure.

Reaction Conditions

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature (20 h)

  • Catalyst: N-Benzyl-N,N-triethylammonium chloride

  • Workup: Silica chromatography (50–100% ethyl acetate/heptane)

  • Yield: 68–94% (depending on substituents)

Deprotection of the Piperazinone Intermediate

The 2,4-dimethoxybenzyl (DMB) protecting group is removed via acid-catalyzed cleavage using p-toluenesulfonic acid (p-TsOH) in toluene at 120°C, yielding the free piperazin-2-one (5) as a p-TsOH salt. This step is critical for subsequent functionalization at the N1 position.

The introduction of methyl groups to preformed piperazine derivatives is challenging due to steric hindrance. A patent by EP0429996A2 outlines a robust methylation protocol using formaldehyde and formic acid under reflux conditions, adapted for hindered systems.

Eschweiler-Clarke-Type Methylation

In this method, 3,3,5,5-tetramethylpiperazine is treated with excess formaldehyde (40% aqueous) and formic acid at 100–120°C to achieve exhaustive methylation of the secondary amine. The reaction is driven by the in situ generation of methylating agents (e.g., methylammonium formate).

Key Parameters

  • Molar Ratio: 2:1 (formaldehyde/amine)

  • Catalyst: None required (self-sustaining under reflux)

  • Yield: >90% (reported for analogous piperidines)

Comparative Analysis of Methods

Method Key Advantage Limitation Yield
CyclizationHigh regioselectivityRequires multiple protection/deprotection steps68–94%
LiAlH₄ ReductionConverts lactams to amines efficientlyHarsh conditions; over-reduction risksN/A
Eschweiler-ClarkeScalable for industrial applicationsLimited to secondary amine methylation>90%
Boc ProtectionEnables selective aminationMulti-step synthesis70–85%

Q & A

Q. What are the standard synthetic routes and characterization methods for 3,3,5,5-tetramethylpiperazin-1-amine?

Methodological Answer: The synthesis of piperazine derivatives typically involves multi-step reactions, such as alkylation or reductive amination. For example, in the synthesis of structurally similar compounds (e.g., 4-methylpiperazin-1-amine derivatives), a common approach is debenzylation of dibenzyl-protected precursors using hydrogenolysis or catalytic transfer hydrogenation . Characterization relies on:

  • Mass Spectrometry (MS): ESI+ mass spectrometry confirms molecular ion peaks (e.g., m/z 198 [M + H]+ for intermediates) .
  • Nuclear Magnetic Resonance (NMR): 1^1H NMR provides structural details, such as methyl group environments (δ 1.2–1.4 ppm for tetramethyl groups) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Melting Point Analysis: Used to assess purity (e.g., mp 96–98°C for related compounds) .

Example Synthesis Protocol (Adapted from ):

StepReactionKey ConditionsCharacterization
1Debenzylation of dibenzyl precursorPd/C, H2_2, ethanol, 24 hMS: m/z 198 [M + H]+
2Cyclization/alkylationK2_2CO3_3, TEBA, acetone reflux1^1H NMR: δ 1.3 (s, 12H, CH3_3), δ 2.8 (m, 4H, piperazine)

Q. How can researchers optimize the purity of this compound during synthesis?

Methodological Answer: Purity optimization involves:

  • Chromatographic Techniques: Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) removes unreacted intermediates .
  • Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals .
  • Analytical QC: HPLC with UV detection (λ = 254 nm) and relative retention time (RRT) thresholds (e.g., ≤0.5% impurities per peak) ensure compliance with pharmacopeial standards .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer: Stereochemical variations (e.g., cis vs. trans isomers) significantly impact receptor binding. For example, enantiomers of cyclohexyl-piperazine derivatives (e.g., Compounds 37 and 41 in ) showed distinct biological profiles. To assess this:

  • Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Biological Assays: Compare IC50_{50} values in target assays (e.g., kinase inhibition) for each enantiomer .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities based on stereochemistry .

Q. How can 3D-QSAR models guide the design of this compound-based therapeutics?

Methodological Answer: 3D-QSAR (Quantitative Structure-Activity Relationship) models correlate spatial/electronic features with activity. Steps include:

  • Descriptor Generation: Calculate steric, electrostatic, and hydrophobic fields (e.g., CoMFA, CoMSIA) .
  • Model Validation: Use leave-one-out cross-validation (q2^2 > 0.5) and external test sets (r2^2 > 0.6) .
  • Design Insights: Identify critical substituents (e.g., electron-withdrawing groups at the 4-position enhance binding) .

Q. How to resolve contradictions in spectroscopic data for this compound analogs?

Methodological Answer: Discrepancies in NMR/MS data may arise from:

  • Tautomerism or Conformational Flexibility: Use variable-temperature NMR (VT-NMR) to detect dynamic processes .
  • Impurity Interference: Conduct LC-MS/MS to identify co-eluting contaminants (e.g., residual solvents or byproducts) .
  • Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguous structures (e.g., confirming Dimroth rearrangements in imidazolones) .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate reaction pathways (e.g., B3LYP/6-31G* level) for alkylation or cyclization steps .
  • Machine Learning (ML): Train models on reaction databases (e.g., USPTO) to predict yields/selectivity .
  • Retrosynthesis Software: Tools like Synthia™ propose viable routes for complex derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.